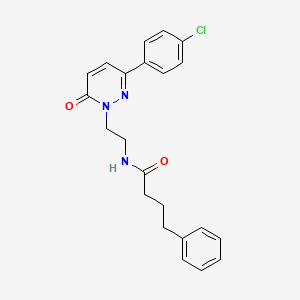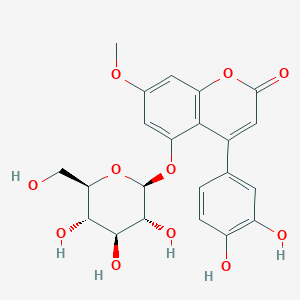![molecular formula C8H16O2 B2848887 [1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol CAS No. 2247107-61-3](/img/structure/B2848887.png)
[1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol: is a chemical compound with the molecular formula C8H16O2. It is characterized by a cyclobutane ring, which is a four-membered carbon ring. Two of the carbon atoms in the ring are substituted with methyl groups (CH3), and the other two carbon atoms are substituted with hydroxymethyl groups (CH2OH) . This compound is a powder at room temperature and has a molecular weight of 144.21 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol typically involves the reaction of cyclobutane derivatives with formaldehyde under basic conditions. The hydroxymethyl groups are introduced through a hydroxymethylation reaction, which involves the addition of formaldehyde to the cyclobutane ring .
Industrial Production Methods: it is likely that similar synthetic routes involving hydroxymethylation reactions are employed on a larger scale, with optimization for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo substitution reactions where the hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
Chemistry:
Lignin Acidolysis: The γ-hydroxymethyl group in [1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol affects the mechanism of bond cleavage in lignin breakdown and valorization.
Biomass Conversion: Derivatives of this compound, such as 5-Hydroxymethylfurfural (HMF), are key platform chemicals for converting plant biomass into valuable chemicals.
Biology and Medicine:
Methanol as a Fixative: Methanol, related to this compound through its functional group, is used as a fixative in biological studies, emphasizing its role in preserving biological specimens.
Industry:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Methanol (CH3OH): A simple alcohol used as a solvent and in chemical synthesis.
5-Hydroxymethylfurfural (HMF): A derivative related to the chemical functionality of [1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol, used in biomass conversion.
Uniqueness:
Propriétés
IUPAC Name |
[1-(hydroxymethyl)-3,3-dimethylcyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)3-8(4-7,5-9)6-10/h9-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDKICWIYBCXTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CO)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2848807.png)
![6-methyl-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2848808.png)

![2-(2-chlorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide](/img/structure/B2848810.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-fluorobenzamide](/img/structure/B2848813.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(phenylmethylene)-4-piperidinecarbohydrazide](/img/structure/B2848814.png)


![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2848820.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2848824.png)

![1-[1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2848827.png)
